N,N-diethyl-4-methylpent-4-en-2-yn-1-amine N,N-diethyl-4-methylpent-4-en-2-yn-1-amine
Brand Name: Vulcanchem
CAS No.: 28885-03-2
VCID: VC7965087
InChI: InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3
SMILES: CCN(CC)CC#CC(=C)C
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol

N,N-diethyl-4-methylpent-4-en-2-yn-1-amine

CAS No.: 28885-03-2

Cat. No.: VC7965087

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-4-methylpent-4-en-2-yn-1-amine - 28885-03-2

Specification

CAS No. 28885-03-2
Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
IUPAC Name N,N-diethyl-4-methylpent-4-en-2-yn-1-amine
Standard InChI InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3
Standard InChI Key CKUVOEXGECEACZ-UHFFFAOYSA-N
SMILES CCN(CC)CC#CC(=C)C
Canonical SMILES CCN(CC)CC#CC(=C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N,N-Diethyl-4-methylpent-4-en-2-yn-1-amine features a branched carbon chain with distinct functional groups:

  • Alkyne moiety: A carbon-carbon triple bond at position 2, contributing to high reactivity in click chemistry and cycloaddition reactions.

  • Alkene group: A terminal double bond at position 4, enabling conjugation and participation in polymerization or Diels-Alder reactions.

  • Tertiary amine: The N,N-diethyl substituent enhances solubility in nonpolar solvents and influences basicity .

The IUPAC name, N,N-diethyl-4-methylpent-4-en-2-yn-1-amine, reflects these structural elements (Figure 1). The compound’s SMILES notation, CCN(CC)CC#CC(=C)C, provides a concise representation of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H17N\text{C}_{10}\text{H}_{17}\text{N}
Molecular Weight151.25 g/mol
XLogP3-AA2.7
Topological Polar Surface Area3.2 Ų
Hydrogen Bond Acceptors1

Spectroscopic Identification

PubChem records include ¹H NMR and ¹³C NMR spectra, though detailed peak assignments remain unpublished. The alkyne proton typically resonates near δ 2.0–3.0 ppm, while the alkene protons appear upfield at δ 4.5–5.5 ppm . Infrared spectroscopy would reveal stretches for C≡C\text{C≡C} (~2100 cm⁻¹) and C=C\text{C=C} (~1650 cm⁻¹).

Physicochemical Properties and Reactivity

Solubility and Partitioning

  • Solubility: Miscible with dichloromethane, THF, and diethyl ether; sparingly soluble in water (log P = 2.7) .

  • Acid-Base Behavior: The tertiary amine (pKa ~10) can form salts with strong acids, enhancing aqueous solubility for certain applications.

Applications and Research Frontiers

Organic Synthesis

  • Click Chemistry: The alkyne group may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.

  • Cross-Coupling: Potential substrate in Sonogashira or Heck reactions for carbon-carbon bond formation.

Pharmaceutical Intermediates

While no direct bioactivity studies exist, structurally related amines serve as:

  • Chiral Auxiliaries: Asymmetric synthesis of β-lactams or amino alcohols.

  • Drug Delivery Vehicles: Functionalization to improve blood-brain barrier penetration .

Table 2: Comparative Analysis of Related Amines

CompoundApplicationReference
N,N-DiethylpropargylamineCuAAC catalyst ligand
4-Penten-1-aminePolymer crosslinker

Future Research Directions

  • Synthetic Methodology: Develop one-pot strategies to improve yield and reduce purification steps.

  • Toxicological Profiling: Conduct in vitro assays to evaluate cytotoxicity and metabolic pathways.

  • Materials Science: Explore coordination chemistry with transition metals for catalytic applications.

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